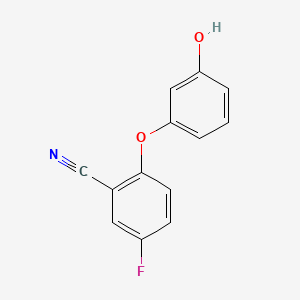

3-(2-Cyano-4-fluorophenoxy)phenol

Description

3-(2-Cyano-4-fluorophenoxy)phenol is a phenolic derivative featuring a phenoxy group substituted with cyano (-CN) and fluoro (-F) groups at the 2- and 4-positions, respectively.

Properties

Molecular Formula |

C13H8FNO2 |

|---|---|

Molecular Weight |

229.21 g/mol |

IUPAC Name |

5-fluoro-2-(3-hydroxyphenoxy)benzonitrile |

InChI |

InChI=1S/C13H8FNO2/c14-10-4-5-13(9(6-10)8-15)17-12-3-1-2-11(16)7-12/h1-7,16H |

InChI Key |

YWLOWBWRGDRSLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituted Cyanophenols

2.1.1 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol (CAS 1261931-97-8) This compound (Molecular Formula: C₁₄H₇FN₂O; Molar Mass: 238.22 g/mol) shares structural similarities with 3-(2-Cyano-4-fluorophenoxy)phenol but differs in substituent placement. Key distinctions include:

- Substituent Arrangement: The cyano and fluoro groups are positioned on a phenyl ring attached to the phenol core at the 4-position, rather than a phenoxy group.

- Functional Groups: Both compounds contain cyano and fluoro substituents, but the ether linkage (O-) in this compound is absent here.

- Molecular Weight: The analog’s higher molar mass (238.22 vs. ~235 g/mol for the target compound, inferred from formula C₁₃H₇FNO₂) suggests differences in physical properties like melting point and solubility .

Table 1: Structural Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₃H₇FNO₂ | ~235 | Phenol, cyano, fluoro, ether |

| 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol | C₁₄H₇FN₂O | 238.22 | Phenol, cyano, fluoro |

Phenol Esters and Ethers

Phenol esters (e.g., phenyl benzoate, 4-acetoxybenzoic acid) and ethers provide contrasting functional group chemistry:

- Reactivity: Esters (e.g., phenyl benzoate, C₈H₈O₂; Molar Mass: 136.15 g/mol) undergo hydrolysis more readily than ethers due to the labile ester bond. The ether linkage in this compound likely confers greater stability under acidic/basic conditions .

- Polarity: The cyano and fluoro groups in the target compound enhance polarity compared to non-polar esters like 4-nitrophenyl palmitate (C₂₂H₃₅NO₄; Molar Mass: 377.53 g/mol), impacting solubility in organic vs. aqueous media .

Table 2: Functional Group Impact on Properties

| Compound Type | Example | Key Functional Groups | Reactivity | Typical Applications |

|---|---|---|---|---|

| Phenol Ethers | Target Compound | Ether, -CN, -F | Moderate stability | Pharmaceuticals, agrochemicals |

| Phenol Esters | Phenyl benzoate | Ester | Hydrolysis-prone | Solvents, plasticizers |

| Nitro-Substituted Esters | 4-Nitrophenyl palmitate | Ester, -NO₂ | High reactivity | Surfactants, enzymatic assays |

Physicochemical Properties

- Solubility: The target compound’s cyano and fluoro groups likely reduce water solubility compared to hydroxyl-rich analogs like 4-acetoxybenzoic acid (C₉H₈O₄; 180.16 g/mol), which has a carboxylic acid group enhancing hydrophilicity .

- Thermal Stability : Ethers generally exhibit higher thermal stability than esters. For instance, 4-acetoxybiphenyl (C₁₄H₁₂O₂ ; 212.25 g/mol) decomposes at ~200°C, whereas ethers like the target compound may withstand higher temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.